

An In-depth Technical Guide to Curcuphenol: Chemical Structure, Properties, and Biological Activities

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Compound of Interest		
Compound Name:	Curcuphenol	
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Introduction

Curcuphenol is a naturally occurring sesquiterpenoid phenol that has garnered significant scientific interest due to its diverse and potent biological activities. Isolated from various terrestrial plants and marine sponges, this compound has demonstrated a wide range of pharmacological effects, including antimicrobial, antifungal, antimalarial, and notable anticancer properties.[1][2][3] Its potential as a therapeutic agent, particularly in oncology, is underscored by its unique mechanism of action, which involves the modulation of critical cellular pathways related to apoptosis and immune surveillance.[1][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **curcuphenol**, with a focus on its mechanism of action and relevant experimental protocols.

Chemical Structure and Physicochemical Properties

Curcuphenol, with the chemical formula C₁₅H₂₂O, is characterized by a bisabolane sesquiterpene skeleton linked to a phenol group. The molecule exists as two enantiomers, (S)-(+)-**curcuphenol** and (R)-(-)-**curcuphenol**, with the S-enantiomer often being the more biologically active form. The structural details and key physicochemical properties are summarized below.



Table 1: Physicochemical Properties of Curcuphenol

Property	Value	Reference
Molecular Formula	C15H22O	
Molecular Weight	218.33 g/mol	_
CAS Number	69301-27-5	_
Appearance	Not specified in abstracts	
Solubility	Generally insoluble in water, soluble in organic solvents like DMSO.	
Octanol/Water Partition Coefficient (logP)	Calculated values available	
SMILES	CC(C)=CCCC(C)c1ccc(C)cc1	_
InChI Key	BTXSROVNGICYFE- UHFFFAOYSA-N	

Table 2: Spectroscopic Data for Curcuphenol



Spectroscopic Technique	Key Features and Observed Shifts	Reference
¹ H NMR (DMSO-d6, 600 MHz)	Spectra available for comparison between natural and synthetic curcuphenol.	
¹³ C NMR (CDCl₃, 100 MHz)	δ 200.5, 164.4, 160.9, 132.9, 132.2, 123.9, 121.5, 105.2, 98.5, 55.70, 55.65, 43.9, 25.9, 23.5, and 17.8.	
¹³ C NMR (100 MHz, CDCl3)	δ 159.8, 157.9, 131.6, 127.6, 127.5, 124.8, 104.1, 99.5, 75.0, 55.5, 42.3, 27.7, 25.8, 23.6, and 17.7.	_
IR Spectroscopy	Characteristic broad O-H stretch for the phenolic group.	_
Mass Spectrometry (HRESIMS)	[M + Na]+ m/z 271.1309 (calculated for C15H20O3Na, 271.1310).	

Biological Activities and Mechanism of Action

Curcuphenol exhibits a broad spectrum of biological activities, with its anticancer effects being the most extensively studied. It has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis. Furthermore, recent studies have revealed its role in reversing the immune escape phenotype of metastatic tumors, highlighting its potential as an immunomodulatory agent.

Anticancer Activity

Curcuphenol's anticancer properties are mediated through multiple mechanisms:

Induction of Apoptosis: Curcuphenol has been demonstrated to induce programmed cell
death in cancer cells. This is associated with the activation of key executioner caspases,
such as caspase-3.



- Inhibition of Cell Proliferation and DNA Replication: It effectively inhibits the proliferation of cancer cells and reduces DNA synthesis, suggesting an interference with the cell cycle.
- Reversal of Immune Escape: A significant finding is curcuphenol's ability to restore the
 expression of the antigen presentation machinery (APM) in metastatic cancer cells. It
 upregulates the expression of Major Histocompatibility Complex class I (MHC-I) and
 Transporter associated with Antigen Processing 1 (TAP-1), molecules crucial for the
 recognition of tumor cells by the immune system. This effect is linked to its unusual histone
 deacetylase (HDAC)-enhancing activity.

Antimicrobial and Antifungal Activity

Curcuphenol has shown potent activity against a range of pathogenic microbes and fungi.

Table 3: Antimicrobial and Antifungal Activity of Curcuphenol

Organism	Activity	Concentration/Valu e	Reference
Staphylococcus aureus	Antimicrobial	-	
Methicillin-resistant Staphylococcus aureus (MRSA)	Antimicrobial	MIC: 7.5-25 μg/mL; MBC: 12.5-50 μg/mL	
Cryptococcus neoformans	Antimicrobial	MIC: 7.5-25 μg/mL; MFC: 12.5-50 μg/mL	-
Candida albicans	Antifungal	MIC: 7.5-25 μg/mL; MFC: 12.5-50 μg/mL	
Filamentous Fungi (e.g., Aspergillus niger, Botrytis cinerea)	Antifungal	Growth inhibition observed at 200 μ g/disc	_

Antimalarial Activity



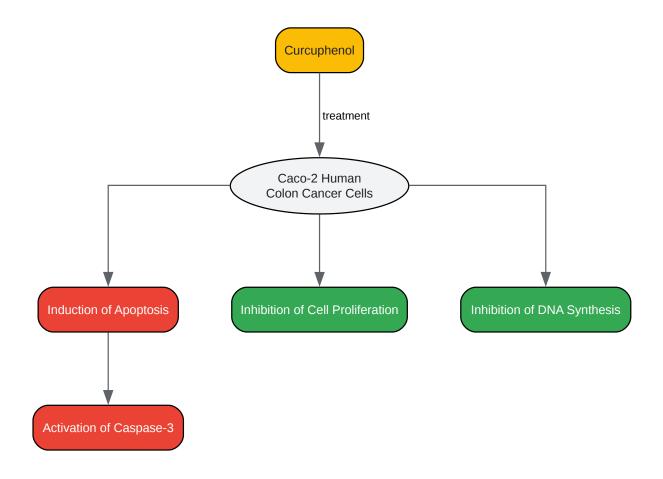
Curcuphenol has also demonstrated activity against the malaria parasite, Plasmodium falciparum.

Table 4: Antimalarial Activity of Curcuphenol

Plasmodium falciparum Strain	Activity	MIC Value	Reference
D6 clone	Antimalarial	3600 ng/mL	
W2 clone	Antimalarial	1800 ng/mL	

Signaling Pathways Modulated by Curcuphenol

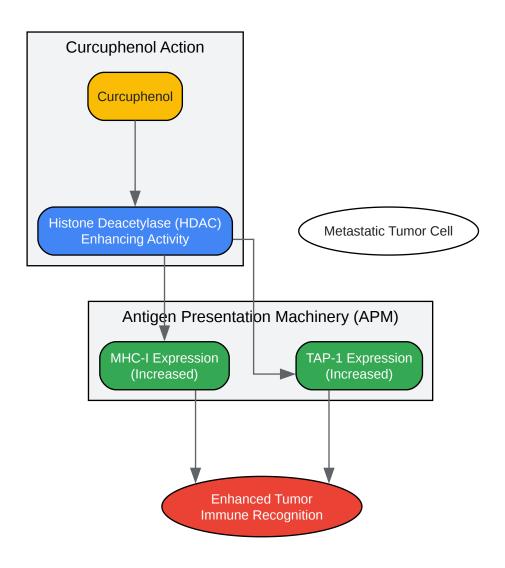
The biological effects of **curcuphenol** are a consequence of its interaction with and modulation of specific cellular signaling pathways. Key pathways identified include those involved in apoptosis and immune recognition.





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Curcuphenol-induced apoptosis in colon cancer cells.



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Reversal of immune escape by **Curcuphenol**.

Experimental Protocols

Detailed methodologies are crucial for the replication and further investigation of **curcuphenol**'s biological activities. The following are summaries of key experimental protocols cited in the literature.

Isolation of Curcuphenol from Marine Sponges



- Extraction: Lyophilized sponge material (e.g., Didiscus oxeata) is extracted with methanol at room temperature.
- Solvent Partitioning: The crude methanol extract is partitioned, and the dichloromethanesoluble fraction is collected.
- Chromatography: The dichloromethane fraction is subjected to flash column chromatography on silica gel using a step gradient of n-hexane/ethyl acetate.
- Fraction Collection: Fractions are eluted with increasing concentrations of ethyl acetate in n-hexane. **Curcuphenol** typically elutes with 10% ethyl acetate in n-hexane.
- Structure Elucidation: The structure of the isolated curcuphenol is confirmed by 1D and 2D
 NMR spectroscopy and comparison with literature values.

Synthesis of Racemic Curcuphenol and Analogues

The synthesis of racemic **curcuphenol** and its analogues often involves multi-step chemical reactions. A general scheme has been described for creating a library of analogues with modified phenol rings and carbon tails to improve bioactivity and solubility. The synthesis of pure enantiomers is noted to be challenging.

Cell Proliferation Assay (WST-1 Assay)

- Cell Seeding: Caco-2 cells are seeded at a density of 2 x 10^4 cells per well in 200 μL of medium in a 96-well microplate.
- Treatment: After 24 hours, the cells are treated with varying concentrations of curcuphenol (e.g., 7 to 116 μg/ml).
- Incubation: The plates are incubated for 24 hours at 37 °C.
- WST-1 Reagent Addition: 20 μ L of WST-1 reagent is added to each well, and the plate is incubated for an additional hour at 37 °C.
- Absorbance Measurement: The optical density is measured at 405 nm with a reference wavelength of 655 nm.



• Data Analysis: The cell proliferation rate is expressed as a percentage of the control.

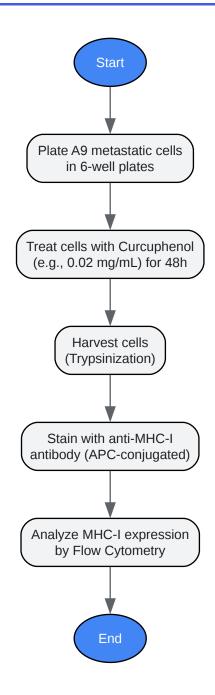
Caspase-3 Activity Assay

- Cell Treatment and Lysis: Caco-2 cells are treated with **curcuphenol** for 6 hours, harvested, washed, and lysed on ice.
- Assay Reaction: The cell lysate is mixed with an assay buffer and a substrate solution (2 mM substrate in assay buffer).
- Incubation: The mixture is incubated at 37 °C for 30 and 60 minutes.
- Absorbance Measurement: The absorbance is measured at 405 nm to determine caspase-3 activity.

Evaluation of MHC-I Surface Expression by Flow Cytometry

- Cell Plating and Treatment: Metastatic A9 tumor cells are plated in 6-well plates. The following day, cells are treated with curcuphenol (e.g., 0.02 mg/mL) or other compounds for 48 hours at 37°C.
- Cell Harvesting and Staining: Cells are trypsinized, washed, and stained with an APCconjugated anti-mouse MHC-I antibody.
- Flow Cytometry Analysis: The expression of MHC-I on the cell surface is assessed by flow cytometry.





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Workflow for MHC-I expression analysis.

Conclusion

Curcuphenol is a promising natural product with a well-defined chemical structure and a remarkable range of biological activities. Its potential as an anticancer agent is particularly compelling, owing to its ability to induce apoptosis and, uniquely, to reverse tumor immune evasion by enhancing the expression of antigen presentation machinery. The detailed



physicochemical data, spectroscopic information, and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of **curcuphenol** and its analogues. Future research should focus on optimizing its bioavailability, further elucidating its molecular targets, and advancing its development through preclinical and clinical studies.

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